(3-Methyl-5-propoxyphenyl)boronic acid
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Overview
Description
(3-Methyl-5-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methyl and a propoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-propoxyphenyl)boronic acid typically involves the reaction of 3-methyl-5-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Reagents: 3-Methyl-5-propoxyphenyl magnesium bromide, trimethyl borate
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Atmosphere: Inert (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow techniques and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-5-propoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Esterification: Reaction with alcohols to form boronic esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Alcohols, acid catalysts.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Esterification: Boronic esters
Scientific Research Applications
(3-Methyl-5-propoxyphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-5-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Methylphenylboronic acid
- 5-Propoxyphenylboronic acid
Uniqueness
(3-Methyl-5-propoxyphenyl)boronic acid is unique due to the presence of both a methyl and a propoxy group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(3-methyl-5-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXETMMBNQDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681645 |
Source
|
Record name | (3-Methyl-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-06-1 |
Source
|
Record name | Boronic acid, B-(3-methyl-5-propoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methyl-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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